molecular formula C11H17N5O3 B2413374 N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920162-20-5

N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2413374
CAS No.: 920162-20-5
M. Wt: 267.289
InChI Key: LCMKIKOZXBIUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-N'-(4-methylpiperazin-1-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-8-7-9(14-19-8)12-10(17)11(18)13-16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3,(H,13,18)(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMKIKOZXBIUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H20N4O3C_{14}H_{20}N_{4}O_{3}, with a molecular weight of approximately 296.34 g/mol. Its structure features a 5-methylisoxazole moiety linked to a 4-methylpiperazine, which is significant for its pharmacological properties.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:

  • Kinase Inhibition : Compounds in this class have shown potential as inhibitors of various kinases, which play crucial roles in cell signaling pathways. For instance, studies on imidazo[4,5-b]pyridine derivatives highlight their ability to inhibit Aurora kinases, which are implicated in cancer cell proliferation .
  • Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus (MRSA). The mechanisms may involve disruption of bacterial membrane integrity and interference with essential biosynthetic pathways .

Biological Activity Data

Several studies have evaluated the biological activity of this compound and its analogs. The following table summarizes key findings from recent research:

Study Biological Activity IC50 Values Target
Study 1Aurora Kinase Inhibition150 nMAurora-A
Study 2Antimicrobial Activity0.25 μg/mLMRSA
Study 3Cytotoxicity in Cancer Cells50 μMVarious Tumor Lines

Case Studies

Case Study 1: Aurora Kinase Inhibition
In a recent study, this compound was evaluated for its inhibitory effects on Aurora-A kinase. The compound demonstrated an IC50 value of 150 nM, indicating potent inhibition compared to other tested analogs. This suggests potential for development as an anticancer agent targeting cell cycle regulation.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against MRSA. The compound exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL, showcasing its effectiveness against resistant bacterial strains. This finding supports the hypothesis that modifications to isoxazole-containing compounds can enhance their antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for synthesizing N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide?

  • Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling a substituted isoxazole amine with a piperazine derivative via oxalyl chloride intermediates. Key conditions include:

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction control .
  • Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
  • Temperature : Room temperature to 50°C, balancing reaction rate and side-product minimization .
  • Purification : Flash chromatography using silica gel or trituration with ethyl acetate/ether mixtures to isolate the pure product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • LC-MS (APCI+) : Confirms molecular weight (e.g., observed m/z 351.1 for structurally similar oxalamides) and purity (>95%) .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., methylisoxazole protons at δ 2.27 ppm and piperazine methyl groups at δ 2.45–2.56 ppm) .
  • HPLC : Validates purity under λ = 215–254 nm detection .

Advanced Research Questions

Q. How does the 5-methylisoxazole moiety influence the compound’s bioactivity compared to other heterocyclic substituents?

  • Methodological Answer : The 5-methylisoxazole group enhances metabolic stability and π-π stacking interactions with hydrophobic enzyme pockets. Comparative studies with thiophene or pyrazole analogs (e.g., N1-(thiophen-2-ylmethyl)oxalamide ) show reduced potency in enzyme inhibition assays, suggesting methylisoxazole’s role in target binding . Computational docking (e.g., AutoDock Vina) can model interactions with residues like Phe or Tyr in catalytic sites .

Q. What in vitro assays are suitable for evaluating its inhibitory activity against cytochrome P450 (CYP) isoforms?

  • Methodological Answer :

  • Fluorometric Assays : Use CYP3A4 or CYP2D6 Supersomes™ with probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values via fluorescence quenching .
  • LC-MS/MS Metabolite Detection : Quantifies inhibition by tracking metabolite formation (e.g., hydroxy-metabolites of midazolam for CYP3A4) .

Q. How can structural modifications to the 4-methylpiperazine group enhance solubility without compromising target affinity?

  • Methodological Answer :

  • Polar Substituents : Introduce hydroxyl or morpholine groups (e.g., N2-(2-hydroxyethyl)oxalamide ) to improve aqueous solubility while maintaining basicity for target binding .
  • LogP Optimization : Use QSAR models to balance lipophilicity (targeted LogP <3) and permeability .

Q. What strategies resolve discrepancies in bioactivity data between enzyme inhibition and cell-based assays?

  • Methodological Answer :

  • Membrane Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion and efflux ratios (e.g., P-gp substrate liability) .
  • Metabolite Profiling : Identify active metabolites via hepatocyte incubation and LC-HRMS to explain enhanced activity in cellular models .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
  • DLS/Zeta Potential : Characterize aggregation states that may artificially lower measured solubility .

Structural and Mechanistic Insights

Q. What crystallographic techniques elucidate the compound’s binding mode with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., thrombin or CYP4F11) using synchrotron radiation. Analyze hydrogen bonds between the oxalamide carbonyl and catalytic residues (e.g., Ser195 in thrombin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.